N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of hematological malignancies. It is a B-cell lymphoma 2 (BCL-2) inhibitor, which means that it targets and inhibits the BCL-2 protein that is overexpressed in cancer cells. This leads to the induction of programmed cell death, or apoptosis, in cancer cells, while sparing normal cells.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves the inhibition of the BCL-2 protein, which is overexpressed in cancer cells. BCL-2 is an anti-apoptotic protein that prevents the induction of programmed cell death in cancer cells. By inhibiting BCL-2, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has been shown to have a selective toxicity towards cancer cells that overexpress BCL-2, while sparing normal cells. This is due to the specific binding of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide to the BH3-binding groove of BCL-2, which is overexpressed in cancer cells. This leads to the induction of apoptosis in cancer cells, while normal cells are spared. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has several advantages for lab experiments, including its selective toxicity towards cancer cells that overexpress BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects on other proteins that share the BH3-binding groove with BCL-2.
Future Directions
There are several future directions for the research and development of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide. One direction is the exploration of its potential use in combination with other drugs for the treatment of hematological malignancies. Another direction is the investigation of its potential use in other types of cancer that overexpress BCL-2, such as breast and prostate cancer. Additionally, there is a need for further research into the mechanisms of resistance to N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, in order to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group in 4-fluoroaniline, followed by the reaction with 2-chlorobenzyl chloride to obtain the intermediate product. This is then treated with sodium hydride and 2-bromoethyl ethyl sulfide to obtain the final product, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising treatment option for cancers that are resistant to conventional chemotherapy.
properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-15-4-2-1-3-13(15)11-21-10-9-19-16(20)12-5-7-14(18)8-6-12/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAJTNXIDTTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.